molecular formula C20H22N2O2 B1652532 tert-butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamate CAS No. 1461715-34-3

tert-butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamate

Cat. No.: B1652532
CAS No.: 1461715-34-3
M. Wt: 322.4
InChI Key: KXQOEZKIJIBGGW-UHFFFAOYSA-N
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Description

tert-Butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamate is a high-purity chemical intermediate designed for research and development applications, particularly in pharmaceutical and organic synthesis. This compound features a biphenyl core substituted with a nitrile group and a protected amine, making it a valuable scaffold for constructing more complex molecules. Its primary research value lies in its potential as a building block for the synthesis of active pharmaceutical ingredients (APIs) and other biochemically active compounds. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild acidic conditions, enabling further functionalization at the amine site. The 3-cyanobiphenyl moiety is a structure of interest in medicinal chemistry, often explored for its potential to engage in key molecular interactions. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

tert-butyl N-[1-[4-(3-cyanophenyl)phenyl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14(22-19(23)24-20(2,3)4)16-8-10-17(11-9-16)18-7-5-6-15(12-18)13-21/h5-12,14H,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQOEZKIJIBGGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC(=C2)C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901130813
Record name Carbamic acid, N-[1-(3′-cyano[1,1′-biphenyl]-4-yl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461715-34-3
Record name Carbamic acid, N-[1-(3′-cyano[1,1′-biphenyl]-4-yl)ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461715-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(3′-cyano[1,1′-biphenyl]-4-yl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Steps

The most extensively documented method involves a two-step synthesis starting from N-BOC-D-serine (compound 6):

  • Mixed Anhydride Formation :
    N-BOC-D-serine reacts with isobutyl chlorocarbonate in the presence of N-methylmorpholine (NMM) to form a reactive mixed anhydride intermediate. This step ensures activation of the carboxyl group for subsequent nucleophilic attack.

  • Benzylamine Condensation :
    The anhydride intermediate undergoes condensation with benzylamine in anhydrous ethyl acetate, yielding (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-tert-butyl carbamate (compound I).

  • Phase-Transfer Alkylation :
    Compound I reacts with methyl sulfate under phase-transfer conditions using tetrabutylammonium bromide (TBAB) and potassium hydroxide. This step introduces the methoxy group critical for downstream applications.

Optimization Parameters

Key variables influencing yield and selectivity include:

Parameter Optimal Range Impact on Yield
TBAB Molar Ratio 0.025–0.2 equiv 92–97%
Reaction Temperature −10°C to 20°C ±5% yield
Methyl Sulfate Equiv 1.2–1.5 equiv Avoids overalkylation

Example Procedure (Embodiment 4):

  • Reagents : 57.0 g compound I, 360 g ethyl acetate, 3.0 g TBAB, 109.5 g methyl sulfate
  • Conditions : −10°C initial cooling, 50% KOH addition, 5–10°C reaction
  • Workup : Dilute HCl wash, NaHCO₃ neutralization, hexane crystallization
  • Yield : 97% (57.9 g product)

Claisen Condensation for Biphenyl Intermediate

Synthesis of 3-Cyanobiphenyl Precursor

The 4-(3-cyanophenyl)phenyl moiety in the target compound necessitates biphenyl coupling. Source 6 details a microwave-accelerated Claisen condensation for analogous systems:

  • Ketone-Oxalate Coupling :
    Acetophenone derivatives react with dimethyl oxalate under MeONa/MeOH, forming methyl pyruvates.

  • Three-Component Coupling :
    Pyruvates, amines, and aldehydes undergo cyclocondensation to yield pyrrolone frameworks.

Adaptation Potential :
While this method produces structurally distinct heterocycles, the Claisen step could synthesize the 3-cyanobiphenyl fragment if applied to 4-bromoacetophenone and 3-cyanophenylboronic acid.

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield Range Scalability Key Limitation
Phase-Transfer 92–97% Pilot-scale Requires cryogenic conditions
Mixed Anhydride 75–85% Lab-scale Sensitive to moisture
Claisen Not reported Theoretical Unproven for target substrate

Purity and Characterization

Post-synthesis purification typically involves:

  • Crystallization : Hexane/ethyl acetate mixtures (95:5) for >98% purity
  • Chromatography : Silica gel with hexane/EtOAc (20:1) for analytical samples

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like DMF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Substitution Reactions: Products with substituted cyano groups.

    Oxidation: Oxidized biphenyl derivatives.

    Reduction: Reduced biphenyl derivatives.

    Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamate is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities. It can be used as a ligand in the design of enzyme inhibitors or receptor modulators .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano group and biphenyl structure play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural features and properties of tert-butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamate with analogous compounds:

Compound Name (CAS No./Source) Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Notable Properties
This compound Biphenyl-3-cyano, ethyl C₂₀H₂₂N₂O₂ 322.40 High polarity (cyano), steric hindrance (biphenyl), potential for π-π interactions
tert-Butyl N-(3-cyanophenyl)carbamate (145878-50-8) 3-cyanophenyl C₁₂H₁₄N₂O₂ 218.25 Simpler structure; used as an intermediate in heterocyclic synthesis
tert-Butyl N-[1-(4-bromophenyl)ethyl]carbamate (850363-42-7) 4-bromophenyl, ethyl C₁₃H₁₈BrNO₂ 312.20 Bromine as a leaving group; useful in Suzuki-Miyaura cross-coupling reactions
tert-Butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate 4-(dimethylamino)phenyl, ethyl, primary amine C₁₇H₂₇N₃O₂ 321.43 Amino group enables further functionalization (e.g., amide coupling)
tert-Butyl 4-(3-cyanophenyl)piperazine-1-carboxylate (807624-20-0) Piperazine ring, 3-cyanophenyl C₁₆H₂₀N₄O₂ 300.36 Enhanced solubility due to piperazine; potential for metal coordination
Key Observations:
  • Electronic Effects: The 3-cyanophenyl group in the target compound introduces electron-withdrawing character, which may stabilize negative charges or alter reactivity in electrophilic substitution reactions compared to electron-donating groups (e.g., dimethylamino in ).
  • Solubility: The cyano group enhances polarity, likely improving solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to nonpolar derivatives (e.g., trifluoromethyl-substituted compounds in ).

Biological Activity

tert-butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article compiles findings from various studies to detail its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group, a carbamate functional group, and a phenethyl moiety with a cyanophenyl substituent. This unique structure is believed to contribute to its biological properties.

Table 1: Structural Components of this compound

ComponentDescription
tert-butyl groupProvides steric hindrance
Carbamate groupInvolved in hydrogen bonding
Phenethyl moietyEnhances lipophilicity
Cyanophenyl groupPotentially contributes to activity

Research indicates that this compound acts as a negative allosteric modulator (NAM) at the cannabinoid receptor type 1 (CB1). This mechanism is significant in the context of addiction and neuropharmacology. Studies have shown that compounds with similar structures can effectively attenuate reinstatement behaviors in models of cocaine addiction, suggesting potential therapeutic applications for substance use disorders .

Structure-Activity Relationships (SAR)

A series of SAR studies have been conducted to understand how modifications to the compound's structure affect its potency and efficacy. For instance, substituents at the 3-position of the phenethyl group have shown enhanced potency in CB1 receptor assays, while 4-position analogs generally exhibit lower activity. The presence of electron-withdrawing groups like -CF3 has been linked to increased biological activity due to improved binding affinity .

Case Studies and Experimental Findings

  • In Vitro Studies : In vitro assays demonstrated that this compound significantly inhibited CB1-mediated calcium mobilization at specific concentrations, indicating its potential as a therapeutic agent for conditions mediated by this receptor .
  • In Vivo Studies : Animal models have shown that administration of this compound leads to alterations in behavior consistent with reduced addiction-like symptoms, further supporting its role as a NAM .
  • Cytotoxicity Assessments : The compound has also been evaluated for cytotoxic effects against various cancer cell lines. Preliminary data suggest that it may inhibit cell proliferation in certain tumorigenic cells while sparing non-tumorigenic cells, highlighting its selectivity and potential as an anticancer agent .

Table 2: Summary of Biological Activities

Activity TypeObservations
CB1 ModulationNegative allosteric modulation observed
Addiction BehaviorAttenuation of cocaine-seeking behavior
CytotoxicityInhibition of tumor cell proliferation noted

Q & A

Q. Q1. What are the standard synthetic routes for preparing tert-butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves coupling a tert-butyl carbamate precursor with a functionalized aromatic amine. A common method is the reaction of tert-butyl chloroformate with 1-[4-(3-cyanophenyl)phenyl]ethylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Key considerations:

  • Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both aromatic amines and carbamate reagents .
  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions like over-substitution .
  • Workup : Aqueous extraction followed by column chromatography ensures high purity (>95%) .
    Optimization Tip : Monitor reaction progress via TLC or HPLC to adjust stoichiometry and reaction time.

Advanced Synthesis: Functional Group Compatibility

Q. Q2. How do electron-withdrawing groups (e.g., cyano) on the phenyl ring influence carbamate formation efficiency?

Answer: The 3-cyano substituent on the phenyl ring increases electrophilicity at the reaction site, accelerating nucleophilic attack by the amine. However, steric hindrance from the ethyl linker and tert-butyl group may reduce yield. Comparative studies show:

Substituent Reaction Rate (rel.) Yield (%)
-CN (3-position)1.5× faster65–75
-OH (4-position)1.0× (baseline)70–80
-NO₂ (3-position)2.0× faster50–60
Electron-withdrawing groups require milder bases (e.g., NaHCO₃ instead of NaOH) to avoid decomposition .

Biological Activity Profiling

Q. Q3. What experimental strategies are recommended to evaluate this compound’s potential as an enzyme inhibitor?

Answer:

Enzyme Selection : Target enzymes with known carbamate-binding pockets (e.g., serine hydrolases, acetylcholinesterase) .

Assay Design :

  • Kinetic Studies : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases) .
  • Competitive Binding : Use isothermal titration calorimetry (ITC) to quantify binding affinity .

Control Experiments : Include a non-cyanophenyl analog to isolate the cyano group’s contribution to inhibition .
Data Interpretation : A >50% reduction in enzyme activity at 10 µM suggests therapeutic potential .

Analytical Challenges

Q. Q4. How can researchers resolve discrepancies in reported biological activity data for similar carbamates?

Answer: Contradictions often arise from impurities or structural misassignment. Mitigation steps:

Purity Validation : Use HPLC-MS (≥98% purity threshold) and ¹H/¹³C NMR to confirm structure (e.g., tert-butyl singlet at δ 1.4 ppm in ¹H NMR) .

Bioactivity Replication : Standardize assay conditions (pH, temperature, solvent). For example, DMSO concentrations >1% may denature enzymes, skewing results .

Meta-Analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed journals to identify consensus trends .

Advanced Mechanistic Studies

Q. Q5. What computational methods are suitable for predicting the interaction of this carbamate with biological targets?

Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., cytochrome P450) .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

QSAR Modeling : Correlate substituent effects (e.g., -CN vs. -F) with activity using descriptors like logP and polar surface area .
Validation : Compare computational predictions with experimental IC₅₀ values to refine models .

Stability & Storage

Q. Q6. What are the critical stability considerations for long-term storage of this compound?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carbamate group .
  • Light Sensitivity : Amber vials are recommended due to the cyanophenyl group’s UV absorption .
  • Decomposition Signs : Monitor for tert-butyl alcohol (δ 1.2 ppm in ¹H NMR) or free amine formation via FTIR (N-H stretch at ~3300 cm⁻¹) .

Structure-Activity Relationship (SAR) Exploration

Q. Q7. How can structural modifications enhance this carbamate’s selectivity for specific biological targets?

Answer:

  • Linker Optimization : Replace the ethyl group with a polyethylene glycol (PEG) chain to improve solubility and reduce off-target binding .
  • Substituent Tuning : Introduce fluorinated groups (e.g., -CF₃) to enhance metabolic stability and binding affinity .
  • Stereochemistry : Synthesize enantiomers via chiral HPLC and compare activity; R-configuration often shows higher potency .

Contradictory Data in Literature

Q. Q8. How should researchers address conflicting reports on the anti-inflammatory activity of tert-butyl carbamate derivatives?

Answer:

Dose-Response Analysis : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) .

Cell Line Specificity : Test in multiple models (e.g., RAW 264.7 macrophages vs. primary human monocytes) .

Pathway Mapping : Use transcriptomics (RNA-seq) to identify off-target pathways masked in single-assay studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamate
Reactant of Route 2
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tert-butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamate

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